molecular formula C7H11NO B2872888 2-Ethyl-2-formylbutanenitrile CAS No. 2344681-57-6

2-Ethyl-2-formylbutanenitrile

Cat. No.: B2872888
CAS No.: 2344681-57-6
M. Wt: 125.171
InChI Key: YSAHWQPMOLYSOC-UHFFFAOYSA-N
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Description

2-Ethyl-2-formylbutanenitrile is an organic compound with the molecular formula C7H11NO It is characterized by the presence of a nitrile group (-CN) and an aldehyde group (-CHO) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-formylbutanenitrile typically involves the reaction of 2-ethylbutanenitrile with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-formylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Ethyl-2-formylbutanoic acid.

    Reduction: 2-Ethyl-2-formylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-formylbutanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-formylbutanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Ethylbutanenitrile: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Formylbutanenitrile: Similar structure but without the ethyl group, leading to different chemical properties and reactivity.

    2-Ethyl-2-hydroxybutanenitrile: Contains a hydroxyl group instead of an aldehyde group, resulting in different chemical behavior.

Uniqueness: 2-Ethyl-2-formylbutanenitrile is unique due to the presence of both a nitrile and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-ethyl-2-formylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-7(4-2,5-8)6-9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAHWQPMOLYSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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